2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-6-yl)- is a uracil derivative (2,4-pyrimidinedione core) with two key modifications:
Properties
CAS No. |
99617-57-9 |
|---|---|
Molecular Formula |
C14H21N2O7P |
Molecular Weight |
360.30 g/mol |
IUPAC Name |
1-[(6R)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N2O7P/c1-2-3-4-5-9-7-16(14(18)15-13(9)17)12-6-10-11(22-12)8-21-24(19,20)23-10/h7,10-12H,2-6,8H2,1H3,(H,19,20)(H,15,17,18)/t10?,11?,12-/m1/s1 |
InChI Key |
WMTJHPXDFVNEBJ-HTAVTVPLSA-N |
Isomeric SMILES |
CCCCCC1=CN(C(=O)NC1=O)[C@H]2CC3C(O2)COP(=O)(O3)O |
Canonical SMILES |
CCCCCC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- involves multiple steps. The process typically begins with the preparation of the pyrimidinedione core, followed by the introduction of the pentyl group and the spiro-fused furodioxaphosphorin ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Applications
Anticancer Activity : Research indicates that certain pyrimidinedione derivatives exhibit significant anticancer properties. For instance, compounds similar to 2,4(1H,3H)-Pyrimidinedione have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that modifications to the pyrimidinedione structure can enhance its efficacy against specific cancer types.
Antimicrobial Properties : The antibacterial and antifungal activities of pyrimidinedione derivatives have been explored extensively. The incorporation of various substituents on the pyrimidinedione scaffold has been linked to increased potency against resistant strains of bacteria and fungi. This suggests potential for developing new antimicrobial agents.
Enzyme Inhibition : Certain derivatives have been identified as effective inhibitors of key enzymes involved in metabolic pathways. For example, compounds targeting dihydropyrimidine dehydrogenase (DPD) can modulate drug metabolism and enhance the therapeutic effects of chemotherapeutic agents.
Material Science Applications
Polymer Chemistry : The unique structural attributes of 2,4(1H,3H)-Pyrimidinedione allow it to be used as a monomer in polymer synthesis. Its ability to form cross-linked networks can lead to materials with enhanced thermal stability and mechanical properties.
Nanotechnology : The compound's phosphorin component can facilitate the development of nanomaterials with specific electronic or optical properties. Research into its application in nanocomposites shows promise for enhancing the performance of electronic devices.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry identified a series of pyrimidinediones with promising anticancer activity. The study highlighted how structural modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Evaluation : In a comprehensive evaluation of antimicrobial efficacy, derivatives of pyrimidinedione were tested against a panel of pathogens including MRSA and Candida species. Results indicated that specific substitutions significantly improved activity against these resistant organisms .
- Polymer Development : Research conducted on the use of 2,4(1H,3H)-Pyrimidinedione in creating thermosetting polymers demonstrated enhanced mechanical properties compared to conventional polymers. The study emphasized the potential for commercial applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substitution Patterns and Bioactivity
The pyrimidinedione core is shared across multiple derivatives, but substituent variations dictate biological activity:
Table 1: Substituent Comparison
Key Observations:
- Position 5 substituents : Long alkyl chains (e.g., pentyl) may improve lipid solubility but risk steric hindrance in enzyme binding pockets, as seen in inactive 5-substituted analogues (). Smaller groups like methyl (FMAU) or halogens (Terbacil) are more common in bioactive compounds.
- Position 1 modifications : The phosphorinyl group in the target compound is structurally distinct from sugar moieties in nucleosides (e.g., FMAU) and may resist enzymatic hydrolysis, enhancing bioavailability .
Enzymatic Interactions and Mechanisms
- Thymidine Phosphorylase (hTP) Inhibition : highlights that pyrimidinedione derivatives interact with hTP similarly to 5-chlorouracil. The target compound’s phospho group may alter binding kinetics or substrate specificity .
- Riboflavin Synthase Interactions : and describe pyrimidinediones as intermediates in riboflavin biosynthesis. The pentyl chain might disrupt lumazine synthase activity, though this requires validation.
- Antiviral Potential: Fluorinated arabinofuranosyl derivatives like FMAU inhibit viral polymerases. The target compound’s phospho group could similarly enhance intracellular activation .
Biological Activity
2,4(1H,3H)-Pyrimidinedione derivatives have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound in focus, 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- , is a complex molecule that may exhibit various biological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C15H22N2O6P
- Molecular Weight : 360.30 g/mol
- CAS Number : 99617-57-9
Biological Activity Overview
Research indicates that pyrimidinedione derivatives can exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.
- Anticancer Properties : Certain compounds in this class are being investigated for their ability to inhibit cancer cell proliferation.
- Receptor Modulation : Compounds may act as modulators for specific receptors involved in inflammatory responses and other pathways.
Antimicrobial Activity
A study highlighted the effectiveness of similar pyrimidine derivatives against Mycobacterium smegmatis, with significant growth inhibition observed at concentrations as low as 8 μM for certain analogs. This suggests potential for development as novel antibiotics against tuberculosis .
Anticancer Properties
Selected pyrimidinedione derivatives have been identified as protein kinase inhibitors. These compounds are being explored for their role in cancer treatment due to their ability to interfere with signaling pathways that promote tumor growth .
Receptor Modulation
Research has demonstrated that some pyrimidinedione derivatives can act as histamine H4 receptor modulators. This activity is particularly relevant for conditions mediated by inflammation and could lead to therapeutic applications in treating inflammatory disorders .
Study 1: Antimicrobial Efficacy
In a comparative study of various pyrimidine derivatives, one compound demonstrated complete inhibition of M. smegmatis growth at a concentration of 100 μM. This compound's analogs showed even greater potency with half-maximal inhibitory concentration (IC50) values significantly lower than previously studied compounds .
Study 2: Cancer Cell Proliferation Inhibition
A series of experiments evaluated the impact of pyrimidinedione derivatives on cancer cell lines. The results indicated that certain compounds could reduce cell viability by over 50% at concentrations ranging from 10 to 50 μM. Further investigation into the mechanism revealed involvement in apoptosis pathways .
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | KTP3 (analog) | Complete inhibition at 100 μM |
| Anticancer | Various derivatives | >50% reduction in cell viability at 10–50 μM |
| Receptor Modulation | Histamine H4 receptor modulators | Therapeutic potential in inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
